molecular formula C6H8N4O B1382967 Formamide, N-[(4-amino-5-pyrimidinyl)methyl]- CAS No. 1196-75-4

Formamide, N-[(4-amino-5-pyrimidinyl)methyl]-

Cat. No. B1382967
CAS RN: 1196-75-4
M. Wt: 152.15 g/mol
InChI Key: SQQIQUOXEXUSAU-UHFFFAOYSA-N
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Description

Formamide, N-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-, also known as NAMPT, is a triazolo compound. It inhibits the ATP binding cassette transporter and blocks the uptake of uridine and pyrimidine compounds .


Synthesis Analysis

The synthesis of N-formylaminonitriles and their derivatives in formamide has been studied. N-formylaminonitriles form readily from aldehydes and cyanide in formamide, even in the absence of added ammonia, suggesting a potentially prebiotic source of amino acid derivatives .


Molecular Structure Analysis

The molecular structure of Formamide, N-[(4-amino-5-pyrimidinyl)methyl]- can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

The physical and chemical properties of Formamide, N-[(4-amino-5-pyrimidinyl)methyl]- are not explicitly stated in the available resources .

Scientific Research Applications

Biotechnological Production Processes

Formamide derivatives, such as N-[(4-amino-5-pyrimidinyl)methyl]-formamide, can serve as innovative nitrogen sources in biotechnological production. Through metabolic engineering, organisms can be designed to utilize these compounds, supporting growth and production processes . This application is particularly promising for the production of nitrogenous compounds.

Non-Sterile Fermentation

The utilization of formamide derivatives in non-sterile fermentation processes offers a significant advantage. They can safeguard cultivation systems against contamination, which is a common challenge in industrial biotechnology. This attribute enhances the practicality and resilience of industrial practices .

Pharmaceutical Intermediates

N-[(4-amino-5-pyrimidinyl)methyl]-formamide can act as an intermediate in the synthesis of pharmaceuticals. For example, it has been identified as an intermediate in the production of Abacavir, an antiviral medication used to treat HIV . This highlights its importance in the development of life-saving drugs.

properties

IUPAC Name

N-[(4-aminopyrimidin-5-yl)methyl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O/c7-6-5(2-9-4-11)1-8-3-10-6/h1,3-4H,2H2,(H,9,11)(H2,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQQIQUOXEXUSAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC=N1)N)CNC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Formamide, N-[(4-amino-5-pyrimidinyl)methyl]-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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